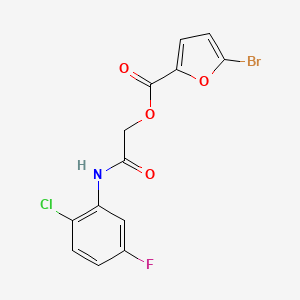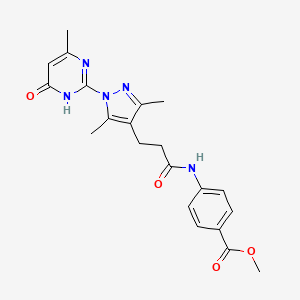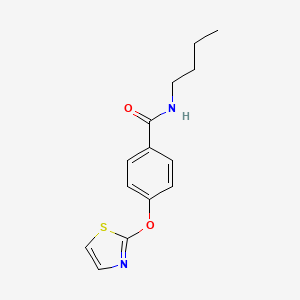
N-butyl-4-(thiazol-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide group .
Synthesis Analysis
The synthesis of thiazole and benzamide derivatives often involves the reaction of appropriate precursors under specific conditions . The exact method would depend on the specific substituents present in the final compound.Molecular Structure Analysis
Thiazoles have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzamides consist of a benzene ring connected to an amide group .Chemical Reactions Analysis
The chemical reactions involving thiazole and benzamide derivatives can be quite diverse, depending on the specific substituents present in the compound .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific thiazole or benzamide derivative would depend on its exact structure .Applications De Recherche Scientifique
Antitumor Activity
Compounds similar to N-butyl-4-(thiazol-2-yloxy)benzamide have been synthesized and evaluated for their antitumor activities . For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines . One of these compounds was found to induce cell apoptosis and cause G1-phase arrest in the cell division cycle .
Antioxidant Activity
Thiazole derivatives, which include N-butyl-4-(thiazol-2-yloxy)benzamide, have been studied for their antioxidant properties . These compounds can help protect cells from damage caused by free radicals and reactive oxygen species.
Anti-inflammatory Activity
Some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug . This suggests that N-butyl-4-(thiazol-2-yloxy)benzamide and its derivatives could potentially be used in the treatment of inflammatory conditions.
Antimicrobial Activity
Thiazoles, including N-butyl-4-(thiazol-2-yloxy)benzamide, have been found to possess antimicrobial properties . They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
Thiazole derivatives have also been studied for their antifungal activities . This suggests that N-butyl-4-(thiazol-2-yloxy)benzamide could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole compounds have been found to possess antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs.
Mécanisme D'action
Target of Action
N-butyl-4-(thiazol-2-yloxy)benzamide, also known as N-butyl-4-(1,3-thiazol-2-yloxy)benzamide, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to exhibit antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . These compounds often work by interacting with bacterial cells, leading to changes that inhibit their growth .
Biochemical Pathways
Similar compounds have been found to affect bacterial cell membranes, creating pores and leading to cell death .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that this compound may also have potential in this area .
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-8-15-13(17)11-4-6-12(7-5-11)18-14-16-9-10-19-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZKQMXUANUGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(thiazol-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

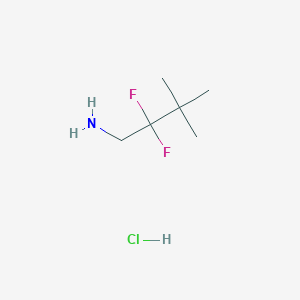
![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)
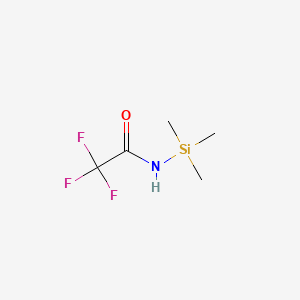
![N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide](/img/structure/B2427321.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)
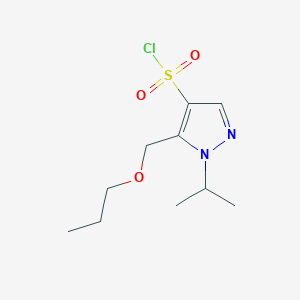
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)
![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)
![2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2427327.png)
![Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate](/img/structure/B2427328.png)
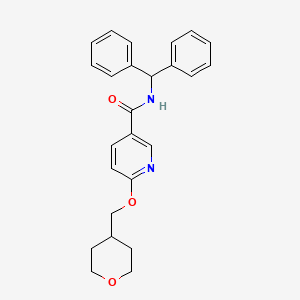
![ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate](/img/structure/B2427330.png)
